[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate
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Overview
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyano and amide functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyanocyclohexylamine intermediate: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Coupling with a propanoyl chloride derivative: The intermediate is then reacted with a propanoyl chloride derivative to form the [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] moiety.
Final coupling with 4-[(2-cyanoacetyl)amino]benzoic acid: The final step involves coupling the previously formed moiety with 4-[(2-cyanoacetyl)amino]benzoic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between cyano and amide groups with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the amide groups can form stable complexes with metal ions or other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(Cyclohexylamino)-1-oxopropan-2-yl] 4-aminobenzoate
- [1-(Cyclohexylamino)-1-oxopropan-2-yl] 4-(acetylamino)benzoate
Uniqueness
Compared to similar compounds, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate is unique due to the presence of both cyano and amide groups. This dual functionality allows for a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-14(18(26)24-20(13-22)10-3-2-4-11-20)28-19(27)15-5-7-16(8-6-15)23-17(25)9-12-21/h5-8,14H,2-4,9-11H2,1H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSXGYSVWYOCPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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